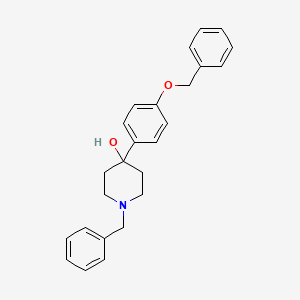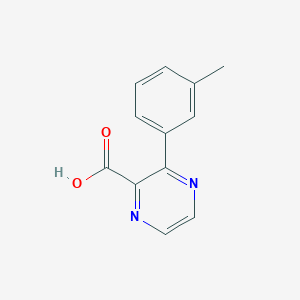
Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate: is an organic compound that features a benzoate core substituted with bromine and tert-butoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate typically involves the bromination of a benzoate derivative followed by the introduction of tert-butoxycarbonyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The tert-butoxycarbonyl groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted benzoates.
Hydrolysis: Carboxylic acids.
Oxidation: Quinones.
Reduction: Hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for drug development. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its reactivity and stability make it a valuable component in manufacturing.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and tert-butoxycarbonyl groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl groups can be hydrolyzed to release carboxylic acids, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Tert-butyl 3-bromopropionate
- Tert-butyl bromoacetate
- 4-Bromo-2,6-di-tert-butylphenol
Comparison: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate is unique due to the presence of both bromine and tert-butoxycarbonyl groups on the benzoate core. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, tert-butyl bromoacetate and tert-butyl 3-bromopropionate lack the additional tert-butoxycarbonyl groups, resulting in different chemical behavior and applications .
Propiedades
Fórmula molecular |
C21H29BrO8 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-2,6-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C21H29BrO8/c1-19(2,3)28-16(23)14-13(26-17(24)29-20(4,5)6)11-10-12(22)15(14)27-18(25)30-21(7,8)9/h10-11H,1-9H3 |
Clave InChI |
ZRYVTXMKIARJIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC(=O)OC(C)(C)C)Br)OC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)

![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)

![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)

![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)




